N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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Overview
Description
N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methylsulfonyl group, and a trifluoromethyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The process often includes:
Nitration: of aniline to introduce the nitro group.
Reduction: of the nitro group to form the corresponding amine.
Sulfonylation: to introduce the methylsulfonyl group.
Acylation: to attach the acetamide moiety.
Introduction of the tert-butyl group: through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a potent modulator of biological functions.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-[4-chloro-2-methyl(methylsulfonyl)anilino]acetamide
- N-(tert-butyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide
Uniqueness
N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c1-13(2,3)18-12(20)9-19(23(4,21)22)11-7-5-6-10(8-11)14(15,16)17/h5-8H,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUYYONPQFHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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